![molecular formula C16H22ClNO3 B14708565 2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate CAS No. 13238-50-1](/img/structure/B14708565.png)
2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate is an organic compound that features a butanoyl group attached to a 4-chlorophenyl ring, which is further connected to an aminoethyl butanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate typically involves a multi-step process. One common method includes the acylation of 4-chloroaniline with butanoyl chloride to form N-(4-chlorophenyl)butanamide. This intermediate is then reacted with ethyl bromoacetate in the presence of a base, such as sodium hydride, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the 4-chlorophenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[Butanoyl(4-fluorophenyl)amino]ethyl butanoate
- 2-[Butanoyl(4-bromophenyl)amino]ethyl butanoate
- 2-[Butanoyl(4-methylphenyl)amino]ethyl butanoate
Uniqueness
2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications.
Properties
CAS No. |
13238-50-1 |
|---|---|
Molecular Formula |
C16H22ClNO3 |
Molecular Weight |
311.80 g/mol |
IUPAC Name |
2-(N-butanoyl-4-chloroanilino)ethyl butanoate |
InChI |
InChI=1S/C16H22ClNO3/c1-3-5-15(19)18(11-12-21-16(20)6-4-2)14-9-7-13(17)8-10-14/h7-10H,3-6,11-12H2,1-2H3 |
InChI Key |
ROWHXJJDRBHGRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(CCOC(=O)CCC)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


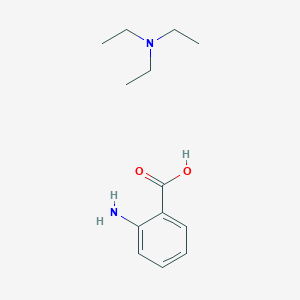


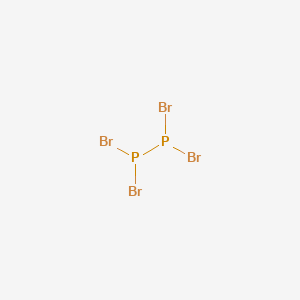
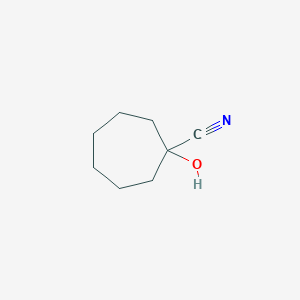
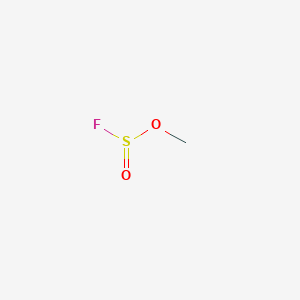
![(5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B14708523.png)
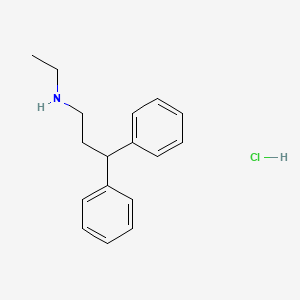


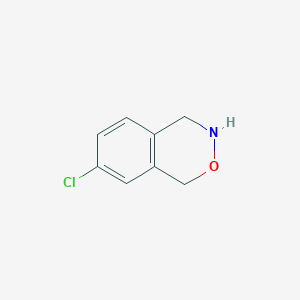
![{[4-Nitro-3-(trifluoromethyl)phenyl]imino}diethane-2,1-diyl dimethanesulfonate](/img/structure/B14708538.png)


